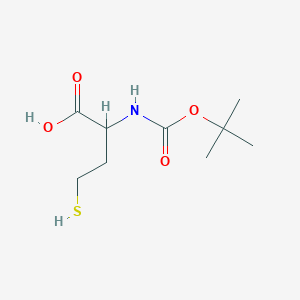

N-Boc-D,L-homocysteine

Description

Significance of Homocysteine and its Protected Forms in Academic Inquiry

Homocysteine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins in the body. However, it plays a crucial role as an intermediate in the metabolism of methionine, an essential amino acid. nih.gov Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been linked to a variety of health issues, making it a subject of intense scientific investigation. caymanchem.com

In the laboratory, the reactive nature of homocysteine's thiol (-SH) group necessitates the use of "protected forms" during chemical synthesis. These protected forms, like N-Boc-D,L-homocysteine, have a temporary chemical shield on their reactive parts, allowing chemists to perform specific reactions on other parts of the molecule without unwanted side reactions.

This compound as a Pivotal Intermediate in Synthetic Pathways

This compound serves as a critical starting material in a variety of synthetic applications. Its structure, featuring the protected amino group and the reactive thiol group, allows for a range of chemical modifications. This makes it a valuable precursor for creating more complex molecules, including analogues of the essential amino acid methionine and potential inhibitors of enzymes involved in critical biological processes. nih.govjst.go.jp For instance, the thiol group can be chemically modified to introduce different functionalities, leading to the synthesis of novel compounds for drug discovery and other research purposes. The racemic "D,L" nature of the compound also provides a starting point for the synthesis of both natural (L) and unnatural (D) forms of amino acid derivatives, which are important tools in biochemical and pharmaceutical research.

Interactive Data Tables

Below are tables detailing the properties of this compound and its parent compound, DL-homocysteine.

Detailed Research Findings

Recent research has highlighted the utility of homocysteine derivatives in various scientific domains. For example, studies have explored the enzymatic synthesis of methionine analogues using L-homocysteine as a starting material, demonstrating the potential for creating novel bioactive compounds. nih.gov Furthermore, the synthesis of inhibitors for enzymes like S-adenosyl-L-homocysteine hydrolase often involves the use of homocysteine-related structures. jst.go.jp These inhibitors are valuable tools for studying methylation, a fundamental biological process. The ability to introduce a protected homocysteine unit, such as this compound, into a molecule allows for subsequent modifications at the sulfur atom, opening up avenues for creating diverse chemical libraries for screening and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQADCRYOPOVXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc D,l Homocysteine and Its Analogues

Chemo-Enzymatic and Fully Chemical Synthesis Routes

The preparation of N-Boc-homocysteine and its derivatives can be achieved through a combination of chemical and enzymatic methods, or purely through chemical synthesis. These approaches offer distinct advantages in terms of efficiency, stereoselectivity, and scalability.

Derivation from Methionine and Related Amino Acid Precursors

A common and practical starting point for the synthesis of homocysteine is the amino acid methionine. nih.govrsc.org A facile procedure involves the reaction of methionine with dichloroacetic acid in concentrated hydrochloric acid to yield a thiazane dicarboxylic acid intermediate. nih.gov Subsequent treatment with hydroxylamine (B1172632) affords homocysteine. nih.gov This method can be applied to both L-methionine and D-methionine to produce the corresponding L-homocysteine and D-homocysteine. nih.gov

Furthermore, a chemoselective two-step process has been developed to convert methionine residues directly within polypeptides into functional homocysteine derivatives. rsc.org This involves the selective alkylation of the methionine residue to form a stable sulfonium (B1226848) ion, followed by demethylation to yield the alkyl homocysteine residue. rsc.org This mild and efficient method is compatible with a wide range of functional groups. rsc.org

Another approach involves the use of S-adenosyl-L-homocysteine (SAH) hydrolase in a one-pot synthesis starting from racemic homocysteine thiolactone and adenosine (B11128). rsc.org This chemo-enzymatic strategy leverages the stereoselective and irreversible hydrolysis of the thiolactone, followed by a thermodynamically favorable condensation to produce S-adenosyl-L-homocysteine. rsc.org

Targeted Synthesis of Enantiopure N-Boc-Homocysteine Isomers

The synthesis of enantiomerically pure N-Boc-homocysteine isomers is crucial for their application in stereospecific drug design and peptide chemistry. One established method for achieving this is through the homologation of N-protected α-amino acids. rsc.org A safer alternative to hazardous methods like the Arndt–Eistert homologation involves a multi-step sequence that can be applied to produce enantiopure N-Boc-β³-amino acid methyl esters. rsc.orgrsc.org

A key strategy for obtaining enantiopure isomers involves the use of chiral auxiliaries. For instance, racemic α-aryl-β-cyanopropionic acid chlorides can be esterified with a chiral N-phenylpantolactam to facilitate the stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids. researchgate.net

Enzymatic resolution is another powerful tool. For example, L- and D-[methyl-¹¹C]methionine have been synthesized in high enantiomeric purity, which can then serve as precursors for the corresponding homocysteine isomers. researchgate.net

Enantioselective and Diastereoselective Synthetic Strategies

Enantioselective and diastereoselective synthetic methods are paramount for controlling the stereochemistry of N-Boc-homocysteine and its analogues. The organocatalytic asymmetric aza-Henry (nitro-Mannich) reaction is a powerful method for creating the 1,2-diamine motif present in many complex molecules. researchgate.net

Diastereoselective reduction is another key technique. For example, both diastereoisomers of S-tert-butyl-beta-(trifluoromethyl)isocysteine have been synthesized stereoselectively through the reduction of an imino group using sodium borohydride (B1222165) in the presence of specific additives that direct the stereochemical outcome. nih.gov

The synthesis of novel chiral heterocyclic amino acid-like building blocks has been achieved through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.org This method allows for the preparation of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates with high enantiomeric and diastereomeric purity. beilstein-journals.org

Table 1: Comparison of Enantioselective Strategies

| Strategy | Key Features | Typical Reagents/Catalysts |

|---|---|---|

| Organocatalytic Aza-Henry Reaction | Forms C-C and C-N bonds with high stereocontrol. | N-benzylquininium chloride, phase-transfer catalysts. researchgate.net |

| Diastereoselective Reduction | Controls the formation of a new stereocenter during reduction. | Sodium borohydride with additives like zinc(II). nih.gov |

| Chiral Auxiliaries | Temporarily incorporates a chiral moiety to direct a stereoselective reaction. | Chiral N-phenylpantolactam. researchgate.net |

| Enzymatic Methods | Utilizes the high stereoselectivity of enzymes. | Hydrolases, racemases. rsc.org |

Stereoselective Homologation Approaches for N-Boc-Amino Acids

Homologation, the process of extending a carbon chain by one unit, is a fundamental strategy for converting α-amino acids into their β- or γ-amino acid counterparts. A safe and efficient method for the homologation of N-Boc-α-amino acids to N-Boc-β³-amino acid methyl esters has been developed, avoiding the use of hazardous reagents. rsc.orgrsc.org This method demonstrates broad applicability for both natural and unnatural amino acid side chains. rsc.org

The Arndt-Eistert reaction, a classical homologation method, has been largely superseded by safer alternatives due to the hazardous nature of diazomethane. Modern approaches often involve the conversion of the N-protected α-amino alcohol to a β-amino cyanide, followed by hydrolysis. rsc.org However, the high toxicity of cyanide reagents has prompted the development of even safer protocols. rsc.org

Protective Group Strategies in N-Boc-Homocysteine Synthesis

The synthesis of complex molecules like N-Boc-homocysteine derivatives often requires the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired site.

Orthogonal Protection Schemes in Multi-Step Syntheses

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. bham.ac.ukfiveable.me This allows for the sequential deprotection and modification of different functional groups within the same molecule. fiveable.me

In the context of peptide synthesis, which often involves homocysteine derivatives, orthogonal protection is essential. fiveable.me For example, the Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while other groups like Fmoc are base-labile. fiveable.meyoutube.com This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation while side-chain protecting groups remain intact. fiveable.me

Table 2: Common Orthogonal Protecting Group Pairs in Peptide Synthesis

| Protecting Group 1 (e.g., N-terminus) | Removal Condition | Protecting Group 2 (e.g., Side Chain) | Removal Condition |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) youtube.com | Bn (Benzyl) | Hydrogenolysis |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) fiveable.me | tBu (tert-Butyl) | Acid (e.g., TFA) |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst fiveable.me | Acm (Acetamidomethyl) | Iodine nih.gov |

The strategic application of these advanced synthetic methodologies enables the efficient and precise construction of N-Boc-D,L-homocysteine and a diverse array of its analogues, facilitating further research in medicinal chemistry and materials science.

Enzymatic and Biocatalytic Approaches in N-Boc-Homocysteine Related Synthesis

Enzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, providing high regio-, chemo-, and stereoselectivity under mild reaction conditions. nih.govrsc.org While direct enzymatic synthesis of this compound is not extensively documented, related biocatalytic syntheses involving homocysteine and its derivatives highlight the potential of this approach.

A notable example is the one-pot, three-enzyme cascade for the synthesis of S-adenosyl-L-homocysteine (SAH) from inexpensive racemic D,L-homocysteine thiolactone. nih.govrsc.orgresearchgate.net This process transforms SAH from a mere byproduct of methylation reactions into a valuable, reusable methyl transfer reagent for biocatalysis. nih.gov The cascade utilizes a racemase to convert the D-enantiomer, a stereoselective hydrolase to open the thiolactone ring of the L-enantiomer, and a hydrolase to condense the resulting L-homocysteine with adenosine. nih.govrsc.org This method is scalable and drives the reaction to completion by leveraging the irreversible hydrolysis of the thiolactone. nih.govresearchgate.net

This enzymatic strategy provides a cost-effective and efficient route to L-homocysteine derivatives, which could potentially be adapted for the synthesis of chiral N-Boc-L-homocysteine. The key is the stereoselective generation of L-homocysteine from a racemic precursor. nih.gov

Other research has demonstrated the enzymatic synthesis of homocysteine or methionine directly from O-succinyl-homoserine in Salmonella typhimurium, further showcasing the diverse enzymatic pathways available for producing homocysteine, the direct precursor for N-Boc-homocysteine. nih.gov These biocatalytic routes underscore the potential for developing greener and more efficient syntheses for complex amino acid derivatives.

Table 2: Three-Enzyme System for S-adenosyl-L-homocysteine (SAH) Synthesis

| Enzyme | Role in Cascade | Substrate(s) | Product |

| α-amino-ε-caprolactam racemase | Racemization | D-homocysteine thiolactone | L-homocysteine thiolactone |

| Bleomycin hydrolase | Stereoselective Hydrolysis | L-homocysteine thiolactone | L-homocysteine |

| SAH hydrolase (SAHH) | Condensation | L-homocysteine, Adenosine | S-adenosyl-L-homocysteine (SAH) |

Data sourced from multiple studies detailing the one-pot synthesis. nih.govrsc.orgresearchgate.net

Stereochemical Control and Analysis in N Boc D,l Homocysteine Chemistry

Strategies for Stereoselective Introduction of Chiral Centers

The synthesis of enantiomerically pure N-Boc-homocysteine can be approached through several strategic routes, primarily involving either the use of a chiral pool of starting materials or the application of asymmetric synthesis methodologies.

One common approach is to start from an enantiomerically pure precursor, a strategy known as chiral pool synthesis. nih.gov For instance, L-methionine, a naturally occurring and readily available amino acid, can be demethylated to produce L-homocysteine, which is then protected with the Boc group. johnshopkins.edu This method ensures the retention of the L-configuration throughout the synthesis.

Alternatively, asymmetric synthesis techniques can be employed to introduce the chiral center stereoselectively. While direct asymmetric synthesis of N-Boc-homocysteine is not extensively documented, principles from related syntheses can be applied. For example, catalytic dynamic resolution has been successfully used for the synthesis of N-Boc-pipecolic acid, a cyclic amino acid. acs.org This method involves the use of a chiral ligand to resolve a racemic mixture of a lithiated N-Boc protected intermediate, leading to a highly enantiomerically enriched product. acs.org Similar strategies, potentially employing chiral auxiliaries or catalysts, could be adapted for the stereoselective synthesis of N-Boc-homocysteine enantiomers. Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. nih.gov

Another relevant methodology is the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, which allows for the synthesis of α-disubstituted β-homoprolines with high enantioselectivity. acs.org The choice of reaction conditions and the configuration of the chiral auxiliary determine the absolute configuration of the newly formed stereocenter. acs.org Such strategies highlight the potential for developing highly controlled syntheses of specific N-Boc-homocysteine stereoisomers.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like L-methionine. nih.govjohnshopkins.edu | High enantiomeric purity, well-established procedures. | Limited to the availability of chiral starting materials. |

| Catalytic Dynamic Resolution | Resolution of a racemic intermediate using a chiral catalyst. acs.org | Can produce either enantiomer from a racemic mixture. | Requires development of specific catalysts and conditions. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. nih.gov | High degree of stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

Diastereomeric Derivatization for Chiral Resolution and Analysis

The separation of enantiomers from a racemic mixture of N-Boc-D,L-homocysteine is crucial for obtaining optically pure compounds. Diastereomeric derivatization is a classical and effective method for chiral resolution. highfine.com This technique involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. highfine.com Diastereomers, unlike enantiomers, have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional methods like crystallization or chromatography. highfine.com

A common approach is the formation of diastereomeric salts by reacting the racemic N-Boc-homocysteine with an enantiomerically pure acid or base. highfine.com For example, chiral acids like tartaric acid can be used to form diastereomeric salts with racemic amines. highfine.com After separation of the diastereomeric salts, the chiral resolving agent is removed to yield the individual enantiomers of N-Boc-homocysteine.

For analytical purposes, particularly for determining the enantiomeric composition, derivatization with a chiral reagent to form diastereomers that can be separated and quantified by techniques like High-Performance Liquid Chromatography (HPLC) is widely used. nih.gov A popular method involves the pre-column derivatization of amino acids with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. nih.govpeptide.com Chiral thiols such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine react with the primary amine of homocysteine and OPA to form fluorescent diastereomeric isoindole derivatives. nih.govpeptide.com These diastereomers can then be separated on a standard reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector. peptide.com

The choice of the chiral derivatizing agent can significantly impact the resolution of the diastereomers. For instance, studies comparing different chiral thiols for OPA derivatization have shown that reagents like N,N-dimethyl-L-cysteine (DiCys) and isobutyryl-L-cysteine (IBLC) can provide excellent separation for a range of amino acid enantiomers. nih.gov

Table 2: Chiral Derivatizing Agents for HPLC Analysis of Homocysteine

| Derivatizing Agent System | Principle | Detection Method | Key Features |

|---|---|---|---|

| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | Formation of fluorescent diastereomeric isoindoles. nih.gov | Fluorescence | Widely used, good sensitivity. |

| o-Phthalaldehyde (OPA) / N-tert-butyloxycarbonyl-L-cysteine | Formation of fluorescent diastereomers. peptide.com | Fluorescence | Provides an alternative chiral thiol for derivatization. |

| o-Phthalaldehyde (OPA) / N,N-dimethyl-L-cysteine (DiCys) | Formation of diastereomeric adducts for LC-MS analysis. nih.gov | Mass Spectrometry | Excellent separation and ionization efficiency. nih.gov |

| (R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl) triphenylphosphonium (NCS-OTPP) | Derivatization of thiol compounds to form diastereomers with a permanent positive charge. organic-chemistry.org | Mass Spectrometry | Good selectivity and high detection sensitivity for thiol-containing compounds. organic-chemistry.org |

Configurational Stability and Epimerization in N-Boc-Homocysteine Systems

The configurational stability of the chiral center in N-Boc-homocysteine is a critical consideration, particularly during synthesis, purification, and storage. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to a loss of enantiomeric purity. acs.org For amino acid derivatives, the α-proton is susceptible to abstraction under certain conditions, leading to racemization. organic-chemistry.org

The N-Boc protecting group is generally stable under many reaction conditions, but the potential for epimerization exists, especially when the carboxyl group is activated, such as during peptide coupling reactions. peptide.comacs.org The mechanism of epimerization often involves the formation of an oxazolone (B7731731) (azlactone) intermediate. acs.org This intermediate has a more acidic α-proton, which can be readily abstracted by a base, leading to racemization. acs.org

Cysteine and its derivatives, including homocysteine, are known to be particularly prone to racemization. acs.orgsemanticscholar.orgu-tokyo.ac.jp This increased susceptibility is due to the sulfur-containing side chain, which can influence the acidity of the α-proton. Studies on cysteine-containing peptides have shown that significant epimerization can occur during solid-phase peptide synthesis, particularly when using certain bases like N-methylmorpholine. acs.orgu-tokyo.ac.jp The use of sterically hindered bases, such as 2,4,6-collidine, has been shown to suppress this racemization. acs.orgu-tokyo.ac.jp

The pH of the reaction medium is a crucial factor. Basic conditions generally promote epimerization. acs.org For instance, during the introduction of the Boc group, maintaining the pH around 10 can help minimize racemization that tends to occur at higher pH values.

The choice of coupling reagents in peptide synthesis also plays a significant role in the extent of epimerization. organic-chemistry.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used to suppress racemization during peptide bond formation. semanticscholar.org

Table 3: Factors Influencing Epimerization in N-Boc-Amino Acid Systems

| Factor | Influence on Epimerization | Mitigation Strategies |

|---|---|---|

| Basicity | Increased basicity generally increases the rate of epimerization via α-proton abstraction. acs.org | Use of sterically hindered bases (e.g., 2,4,6-collidine), careful control of pH. acs.orgu-tokyo.ac.jp |

| Coupling Reagents | Activation of the carboxyl group can lead to oxazolone formation and subsequent racemization. acs.org | Use of racemization-suppressing additives (e.g., HOBt, HOAt). semanticscholar.org |

| Solvent | Polar solvents can increase the rate of epimerization. | Use of less polar solvents where feasible, though solubility may be a concern. |

| Temperature | Higher temperatures generally accelerate the rate of epimerization. | Conducting reactions at lower temperatures. |

| Amino Acid Side Chain | Electron-withdrawing groups and sulfur-containing side chains (like in cysteine and homocysteine) can increase susceptibility to racemization. acs.orgsemanticscholar.org | Careful selection of protecting groups and reaction conditions. |

Chemical Transformations and Derivatization Strategies of N Boc D,l Homocysteine

Thioether and Disulfide Formation: Controlled S-Alkylation and S-Acyl Transfer Reactions

The presence of a free thiol group in N-Boc-D,L-homocysteine allows for controlled S-alkylation and S-acyl transfer reactions, leading to the formation of thioethers and disulfides, respectively. These transformations are fundamental in modifying the structure and function of molecules incorporating the homocysteine scaffold.

S-Alkylation: The nucleophilic thiol group of N-Boc-homocysteine readily participates in S-alkylation reactions with various electrophiles. This process is a common strategy for introducing a wide range of functional groups onto the homocysteine side chain. nih.govrsc.org The reaction typically proceeds under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion. A variety of alkylating agents, including alkyl halides and other electrophilic species, can be employed to create stable thioether linkages. nih.gov This method has been utilized to synthesize a series of S-alkylated homocysteine derivatives, which have been studied for their biological activities. nih.gov

Disulfide Formation: The thiol group of N-Boc-homocysteine can undergo oxidation to form a disulfide bond. This can occur through self-condensation to form the homodimer or with other thiol-containing molecules to create mixed disulfides. springernature.comresearchgate.net The formation of disulfide bonds is a critical process in peptide and protein chemistry, contributing to the stabilization of tertiary and quaternary structures. mdpi.comnih.gov Various oxidizing agents and conditions can be employed to control the disulfide bond formation. For instance, disulfide exchange reactions can be used to generate protected homocysteine analogs. nih.gov

S-Acyl Transfer: The thiol group can also be acylated to form a thioester. Thioesters are key intermediates in various chemical and biological processes, including peptide synthesis. nih.gov The transfer of an acyl group to the sulfur atom of homocysteine is a reversible process that can be influenced by reaction conditions. researchgate.net This reactivity is harnessed in specific ligation chemistries, as will be discussed in subsequent sections.

Table 1: Examples of S-Alkylation and Disulfide Formation Reactions with Homocysteine Derivatives

| Starting Material | Reagent | Product Type | Reference |

| D,L-Homocysteine | Halogenated agent (e.g., alkyl halide) | S-Alkylated homocysteine | nih.gov |

| N-Boc-Homocysteine Dimer | Disulfide exchange | Protected Hcs analogs (mixed disulfides) | nih.gov |

| Cysteine-containing peptide | Thianthenium salts | S-Alkylated cysteine-containing peptide | rsc.org |

This table provides illustrative examples of reaction types and is not exhaustive.

Peptide Bond Formation and Ligation Chemistry

This compound is a valuable tool in the synthesis of peptides and related structures. The Boc group provides stable protection for the N-terminus, allowing for the sequential coupling of amino acids to build a peptide chain. youtube.com

The use of N-Boc protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). peptide.com this compound, often with its thiol group appropriately protected, can be readily incorporated into peptide sequences using standard coupling reagents. chemimpex.com The Boc group is stable to the coupling conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step. This iterative process allows for the synthesis of peptides of various lengths containing homocysteine residues. rsc.org The ability to introduce homocysteine into peptides opens avenues for creating analogs of naturally occurring peptides and for studying the effects of this non-proteinogenic amino acid on peptide structure and function. chemimpex.com

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. nih.gov The classic NCL reaction involves the coupling of a C-terminal peptide thioester with another peptide bearing an N-terminal cysteine residue. youtube.com Homocysteine, as a close analog of cysteine, can also participate in NCL-type reactions. nih.gov The process involves an initial transthioesterification followed by a spontaneous and irreversible intramolecular S→N acyl transfer, which forms a native peptide bond at the ligation site. nih.govresearchgate.net

The S→N acyl transfer is a key step in NCL and other ligation strategies. researchgate.net This intramolecular rearrangement is generally efficient and proceeds under mild, aqueous conditions. In the context of homocysteine, the formation of a six-membered ring transition state is involved in the acyl transfer, in contrast to the five-membered ring in cysteine-mediated ligation. nih.gov

Furthermore, ligation auxiliaries have been developed to extend the scope of NCL to non-cysteine residues. nih.govresearchgate.net These auxiliaries are thiol-containing molecules that are temporarily attached to the N-terminus of a peptide. After ligation, the auxiliary is cleaved to reveal the native peptide sequence. Homocysteine derivatives can be conceptualized within this framework, where the thiol side chain acts as an internal auxiliary to facilitate ligation.

The unique chemical properties of homocysteine make it an attractive building block for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and bioavailability. The ability to functionalize the thiol group of homocysteine allows for the creation of diverse molecular scaffolds. nih.gov For instance, S-alkylation can introduce a variety of side chains, leading to novel amino acid analogs that can be incorporated into peptide-like structures. The homocysteine thiolactone, a cyclic form of homocysteine, is another important precursor for peptidomimetic synthesis, as it can react with amino acids to form dipeptides. nih.govencyclopedia.pubmdpi.com

Functionalization for Bioconjugation and Probe Development

The reactivity of the thiol group in this compound makes it a prime candidate for functionalization in the development of bioconjugates and molecular probes.

In the field of radiopharmaceuticals, chelating agents are often attached to biologically active molecules, such as peptides, to complex with a metallic radionuclide. nih.gov The site-specific incorporation of a chelator is crucial for the development of effective radiolabeled peptides. N-Boc-homocysteine can serve as a scaffold for the attachment of such chelating moieties. By derivatizing the thiol group with a chelating ligand, the resulting functionalized amino acid can then be incorporated into a peptide sequence using solid-phase peptide synthesis. nih.govresearchgate.net This approach allows for precise control over the location of the radiolabel within the peptide, which is essential for optimizing the properties of the resulting radiopharmaceutical.

Synthesis of Substrate Analogues for Enzyme Activity Probes

The this compound framework is instrumental in the synthesis of substrate analogues for various enzymes, particularly those involved in one-carbon metabolism, such as S-adenosyl-L-homocysteine (SAH) hydrolase and various methyltransferases. These synthetic analogues are crucial for studying enzyme mechanisms, identifying inhibitors, and developing diagnostic probes.

A significant application is in the synthesis of analogues of S-adenosyl-L-homocysteine (SAH), the product of S-adenosylmethionine (SAM)-dependent methylation reactions. The general strategy involves the S-alkylation of the homocysteine thiol group with a suitable nucleoside-derived electrophile. The use of this compound or its derivatives in this context allows for controlled reactions and the introduction of various functionalities.

One approach to synthesizing SAH analogues begins with racemic N-Boc-DL-homocysteine thiolactone. lookchem.com This intermediate can be generated from this compound through cyclization. The thiolactone is then ring-opened with a nucleophile, such as sodium methoxide, to generate the sodium salt of N-Boc-DL-homocysteine methyl ester in situ. This activated homocysteine derivative can then displace a leaving group, such as a tosylate, on a protected ribofuranoside to form the desired S-alkylated product. lookchem.com Subsequent deprotection steps then yield the final SAH analogue. lookchem.com

This methodology has been successfully employed to create a variety of base-substituted SAH analogues. lookchem.com The process allows for the late-stage introduction of different nucleobases, facilitating the creation of a library of compounds for screening against methyltransferases. lookchem.com

| Starting Material | Key Reagents | Intermediate | Final Product Class | Reference |

| Racemic N-Boc-DL-homocysteine thiolactone | Sodium methoxide, Methyl 2,3-isopropylidene-5-O-p-tolylsulfonyl-β-D-ribofuranoside | N-Boc-S-(5-deoxy-2,3-isopropylidene-β-D-ribofuranosyl)-DL-homocysteine methyl ester | S-Adenosyl-DL-homocysteine analogues | lookchem.com |

| L-Homocysteine | 6'-chloro-6'-deoxyhomoadenosine, Sodium hydroxide | S-homoadenosyl-L-homocysteine | Homologated S-adenosyl-L-homocysteine analogues |

In other related syntheses, L-homocysteine itself is directly coupled with modified nucleosides. For instance, treatment of homoadenosine (B1605886) with thionyl chloride and pyridine (B92270) yields 6'-chloro-6'-deoxyhomoadenosine, which then undergoes nucleophilic displacement by L-homocysteine to produce S-homoadenosyl-L-homocysteine.

Enzymatic approaches have also been developed for the synthesis of SAH and its analogues, starting from racemic homocysteine thiolactone. nih.govrsc.orgresearchgate.net These one-pot reactions utilize a combination of a racemase, a stereoselective hydrolase, and SAH hydrolase to convert racemic homocysteine thiolactone and adenosine (B11128) into SAH with high efficiency. nih.govrsc.orgresearchgate.net This biocatalytic method is notable for its scalability and stereoselectivity. nih.govrsc.orgresearchgate.net

Formation of Cyclic Derivatives: Homocysteine Thiolactone and its Reactivity

The intramolecular cyclization of homocysteine and its N-protected derivatives to form a five-membered thiolactone ring is a fundamental transformation. nih.govnih.gov This cyclization can occur under acidic conditions, where the protonated carboxylic acid is activated towards nucleophilic attack by the thiol group. nih.gov The resulting homocysteine thiolactone is a stable, yet reactive, cyclic thioester.

The N-Boc protected form of homocysteine can also be cyclized to yield N-Boc-homocysteine thiolactone. This transformation is typically achieved using coupling agents that activate the carboxylic acid, such as carbodiimides. The resulting N-Boc-homocysteine thiolactone is a key intermediate for further derivatization.

A notable example of the formation and subsequent reactivity of an N-protected homocysteine thiolactone is the synthesis of N-(allyloxy)carbonyl homocysteine thiolactone (Alloc-TL). ugent.be This is achieved by reacting D,L-homocysteine thiolactone hydrochloride with allyl chloroformate. ugent.be The resulting N-protected thiolactone is a versatile monomer for polymer synthesis. ugent.be

The reactivity of the thiolactone ring is characterized by its susceptibility to nucleophilic attack, leading to ring-opening. This is a key feature in its use as a synthetic building block. A primary application of N-protected homocysteine thiolactones is in their reaction with amines. This aminolysis reaction opens the thiolactone ring to form an amide bond, while simultaneously liberating a free thiol group.

This reactivity has been harnessed in the development of novel polymer platforms. ugent.be For instance, the reaction of Alloc-TL with a primary amine results in the formation of an N-allylcarbamoyl-homocysteine derivative with a free thiol. This thiol can then participate in subsequent thiol-ene "click" reactions, allowing for the creation of functionalized polymers. ugent.be

| Reactant | Reagent/Condition | Product | Key Feature of Reactivity | Reference |

| D,L-Homocysteine thiolactone hydrochloride | Allyl chloroformate | N-(allyloxy)carbonyl homocysteine thiolactone (Alloc-TL) | Formation of an N-protected thiolactone | ugent.be |

| N-(allyloxy)carbonyl homocysteine thiolactone (Alloc-TL) | Primary amine (e.g., 1-aminohexane) | N-allylcarbamoyl-homocysteine derivative with a free thiol | Ring-opening via aminolysis to unmask a thiol group | ugent.be |

| Homocysteine thiolactone | Glycine, pH 8 | Hcy-Gly dipeptide | Ring-opening by an amino acid to form a peptide bond | nih.gov |

The kinetics and mechanism of homocysteine thiolactone aminolysis have been studied in detail. nih.gov The reaction is first-order with respect to the amine concentration, and the rate-determining step is proposed to be the formation of a zwitterionic tetrahedral intermediate. nih.gov This understanding of its reactivity is crucial for predicting its behavior in biological systems and for designing new synthetic applications. nih.gov

Role of N Boc D,l Homocysteine in Mechanistic Biological Investigations

Probing Homocysteine Metabolic Pathways and Enzyme Kinetics

N-Boc-D,L-homocysteine is primarily utilized as a synthetic intermediate in the creation of tools to study the two major pathways of homocysteine metabolism: remethylation and transsulfuration. These pathways are critical for maintaining cellular homeostasis, and their dysregulation is implicated in numerous diseases.

Remethylation and Transsulfuration Pathways Investigated with Homocysteine Analogues

Homocysteine stands at a critical metabolic juncture, where its fate is determined by either the remethylation pathway, which regenerates methionine, or the transsulfuration pathway, which leads to the synthesis of cysteine. The remethylation cycle is essential for replenishing the universal methyl donor S-adenosylmethionine (SAM), while the transsulfuration pathway contributes to the production of the antioxidant glutathione. frontiersin.orgresearchgate.net Understanding the regulation of these pathways is paramount. While this compound itself is not directly used to probe these pathways in vivo due to the protecting group, it is a key starting material for synthesizing modified homocysteine molecules that can act as probes or inhibitors to dissect the enzymatic steps within these pathways. nih.govnih.gov The Boc protecting group allows for specific modifications at the thiol group of homocysteine, enabling the creation of analogues that can interact with the enzymes of these pathways in a controlled manner.

Enzyme Inhibitor Design and Evaluation

The enzymes that metabolize homocysteine and related compounds are significant targets for therapeutic intervention. This compound is a versatile precursor in the synthesis of inhibitors for several key enzymes involved in homocysteine metabolism.

S-ribosylhomocysteinase (LuxS): This enzyme is involved in bacterial quorum sensing, making it an attractive target for novel antimicrobial agents. nih.gov N-Boc-L-homocysteine is a common starting material in the multi-step synthesis of LuxS inhibitors. For instance, it is used to introduce the homocysteine moiety in the creation of S-ribosylhomocysteine (SRH) analogues. nih.govnih.gov The Boc group protects the amino functionality while the thiol group is coupled with a modified ribose derivative. Subsequent deprotection yields the final inhibitor. researchgate.net Several SRH analogues have been synthesized and tested for their inhibitory activity against LuxS. nih.gov

S-adenosyl-L-homocysteine hydrolase (SAHH): This enzyme catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine (B11128). frontiersin.orgsci-hub.se Inhibition of SAHH leads to the accumulation of SAH, a potent inhibitor of methyltransferases, thereby affecting numerous cellular processes. sci-hub.se N-Boc-homocysteine can be utilized in the synthesis of various nucleoside analogues designed to inhibit SAHH. nih.gov The design of these inhibitors often involves modifying the adenosine or the homocysteine part of the SAH molecule to achieve potent and specific inhibition.

Betaine-Homocysteine S-methyltransferase (BHMT): BHMT catalyzes the remethylation of homocysteine to methionine in the liver and kidneys, using betaine (B1666868) as a methyl donor. nih.govwikipedia.org It plays a significant role in homocysteine regulation. nih.gov While direct use of this compound as an inhibitor is not documented, it serves as a foundational scaffold for creating more complex inhibitors. For example, derivatives of S-alkylated homocysteine have been synthesized to probe the active site of BHMT and develop potent inhibitors. nih.gov The synthesis of such derivatives often necessitates the protection of the amino group, for which the Boc group is a standard choice.

Study of Protein Post-Translational Modifications and Protein Reactivity

Homocysteine can covalently modify proteins, a process known as homocysteinylation, which can alter their structure and function. This post-translational modification is implicated in the pathology of various diseases.

Mechanistic Insights into N-Homocysteinylation and S-Homocysteinylation of Proteins

There are two main types of protein homocysteinylation. N-homocysteinylation involves the formation of a stable amide bond between the carboxyl group of homocysteine thiolactone (a cyclic, reactive form of homocysteine) and the ε-amino group of a lysine (B10760008) residue in a protein. plos.orgnih.govnih.govS-homocysteinylation , on the other hand, is the formation of a disulfide bond between the thiol group of homocysteine and a cysteine residue in a protein. nih.govresearchgate.net While this compound is not the direct agent of these modifications in biological systems, it can be used in chemical studies to selectively modify proteins in a controlled laboratory setting to investigate the specific consequences of these modifications. The Boc group can be removed after the desired chemical modification to study the effects of the attached homocysteine. These studies have shown that N- and S-homocysteinylation can reduce the binding affinity of proteins like human serum albumin to other molecules. nih.gov

Prebiotic Chemical Evolution Studies Involving Homocysteine

The origins of life and the formation of the first biomolecules are areas of intense scientific inquiry. Homocysteine and its derivatives have been proposed to play a role in prebiotic chemical evolution.

Homocysteine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code. nih.gov However, its close structural relationship to methionine and cysteine suggests it could have been involved in early forms of peptide synthesis. nih.gov It has been proposed that homocysteine thiolactone could have formed in the primitive ocean and reacted with other amino acids to form dipeptides, which are the building blocks of proteins. nih.govnih.gov In laboratory simulations of prebiotic chemistry, N-Boc-protected amino acids, including this compound, are valuable tools. The Boc group allows for controlled, step-wise peptide synthesis, enabling researchers to explore potential pathways for the formation of peptides on the early Earth. youtube.com These studies help to understand how complex biomolecules might have arisen from simpler precursors in a prebiotic world. researchgate.netnih.govrsc.orgmdpi.com

Advanced Analytical Methodologies for N Boc D,l Homocysteine and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-Boc-D,L-homocysteine, enabling the separation of the compound from complex matrices and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Two-Dimensional HPLC for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of homocysteine and its derivatives. nih.gov Due to the low UV absorbance and polar nature of homocysteine, direct analysis is often challenging. researchgate.net Therefore, methods typically involve a pre-column derivatization step to attach a chromophoric or fluorophoric tag, enhancing detection by UV/Vis or fluorescence detectors. researchgate.netsigmaaldrich.com Reversed-phase columns, such as the C18 type, are most commonly employed for separation. researchgate.netnih.gov

For highly complex samples, two-dimensional HPLC (2D-HPLC) offers superior resolving power. This technique involves coupling two different HPLC columns, often an achiral reversed-phase column in the first dimension and a chiral column in the second. researchgate.netnih.gov This setup allows for the initial separation of different compounds (e.g., separating homocysteine from other amino acids) followed by the enantiomeric separation of the target analyte in the second dimension. researchgate.netnih.gov This comprehensive approach is essential for accurately quantifying specific enantiomers in intricate biological or chemical mixtures. researchgate.net

| Technique | Column Type | Derivatization Reagent | Detection Method | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | CAPCELL PAK C18 MG II | o-phthalaldehyde (B127526) (OPA) + N-tert-butyloxycarbonyl-D-cysteine | Fluorescence | Separation of amino acid enantiomers. researchgate.net |

| Reversed-Phase HPLC | Zorbax SB-C18 | 1-benzyl-2-chloropyridinium (B76325) bromide (BCPB) | UV (316 nm) | Quantification of homocysteine thiolactone in urine. nih.gov |

| Reversed-Phase HPLC | C18 column | Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) | Fluorescence | Simultaneous determination of total homocysteine, cysteine, and other aminothiols in plasma. nih.gov |

| 2D-HPLC | 1D: Purospher RP-18 (achiral) 2D: Chirobiotic TAG (chiral) | None (Direct) | Electrochemical | Separation of homocysteine, methionine, and cysteine enantiomers in human serum. nih.gov |

Chiral Chromatography for Enantiomeric Analysis

The separation of the D- and L-enantiomers of homocysteine is critical, and chiral chromatography is the definitive method for this purpose. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. nih.gov

For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs, such as those sold under the brand name CHIROBIOTIC, are particularly effective. sigmaaldrich.com For instance, the CHIROBIOTIC TAG phase shows excellent selectivity for sulfur-containing molecules like methionine and cysteine, which are structurally related to homocysteine. sigmaaldrich.com Similarly, the CHIROBIOTIC R phase is well-suited for resolving N-blocked amino acids, including t-Boc derivatives. sigmaaldrich.com The separation is typically achieved using reversed-phase or polar organic mobile phases. sigmaaldrich.com

| Chiral Stationary Phase (CSP) | Principle | Applicable Analytes | Reference |

|---|---|---|---|

| CHIROBIOTIC TAG (Teicoplanin Aglycone) | Macrocyclic Glycopeptide | Excellent selectivity for sulfur-containing amino acids (methionine, cysteine, homocysteine). researchgate.netsigmaaldrich.com | researchgate.netsigmaaldrich.com |

| CHIROBIOTIC R | Macrocyclic Glycopeptide | Resolves racemates with acidic chiral centers, including N-Boc derivatized amino acids. sigmaaldrich.com | sigmaaldrich.com |

| Cyclodextrin-based Columns | Cyclodextrin Macromolecules | Creates capillary columns with the ability to separate a wide range of enantiomers. gcms.cz | gcms.cz |

| Quinine-based Anion-Exchange (QN-AX) | Quinine carbamate (B1207046) selector | Baseline separation for many AQC-derivatized amino acid enantiomers. nih.gov | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods provide indispensable information on the molecular structure, purity, and quantity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules like this compound. researchgate.netcore.ac.ukethernet.edu.et

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, a characteristic singlet peak appearing around 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector. nih.gov Other signals, including multiplets for the α-CH, β-CH₂, and γ-CH₂ protons of the homocysteine backbone, confirm the core structure. The integration of these signals provides a quantitative ratio of the protons, verifying the structure.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the homocysteine skeleton (carboxyl, α-carbon, β-carbon, and γ-carbon). nih.gov

Purity Assessment: NMR is also an excellent tool for assessing purity. The presence of unexpected signals can indicate impurities or residual solvents from the synthesis. lgcstandards.com Quantitative NMR (qNMR), using an internal standard of known purity, can be employed for highly accurate determination of the purity of a substance. nist.gov

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference for Analogy |

|---|---|---|---|

| ¹H | Boc group (-C(CH₃)₃) | ~1.37 - 1.45 (singlet, 9H) | nih.govrsc.org |

| ¹³C | Boc group (C=O) | ~155 - 156 | nih.gov |

| ¹³C | Boc group (quaternary C) | ~78 - 80 | nih.gov |

| ¹³C | Boc group (-CH₃) | ~28 | nih.gov |

Mass Spectrometry (MS) for Identification and Quantitative Profiling

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for both identification and quantification. researchgate.netnih.govthermofisher.com

For this compound, electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be observed as a protonated species [M+H]⁺ or other adducts. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. nih.govnih.gov This fragmentation pattern acts as a molecular fingerprint, providing definitive structural confirmation. For quantitative profiling, a stable isotope-labeled internal standard (e.g., deuterated homocysteine) is often used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.govthermofisher.comresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy to improve the analytical properties of homocysteine and related compounds, which often lack the necessary characteristics for sensitive detection. mdpi.com The process involves a chemical reaction to modify the analyte, typically targeting the thiol (-SH) or primary amine (-NH₂) groups, to enhance volatility for GC or to add a detectable tag for HPLC. researchgate.netnih.gov

For HPLC-UV/Vis Detection: Reagents are used to introduce a strong chromophore. For instance, 1-benzyl-2-chloropyridinium bromide (BCPB) reacts with the thiol group to form a stable S-pyridinium derivative with intense UV absorption. researchgate.netnih.gov

For HPLC-Fluorescence Detection: This is a highly sensitive approach where a fluorophore is attached to the analyte. Common derivatizing agents include o-phthalaldehyde (OPA), which reacts with the primary amine in the presence of a thiol, and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), which react with the thiol group to yield highly fluorescent products. sigmaaldrich.comresearchgate.netnih.gov

For GC-MS Analysis: To analyze non-volatile amino acids by GC, their polarity must be reduced and their volatility increased. This is typically achieved through silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form volatile tert-butyldimethylsilyl derivatives. researchgate.net

| Reagent | Target Group | Analytical Technique | Benefit | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine (with a thiol) | HPLC-Fluorescence | Forms highly fluorescent isoindole derivatives. researchgate.net | researchgate.netresearchgate.net |

| SBD-F (Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) | Thiol (-SH) | HPLC-Fluorescence | Forms stable, fluorescent adducts. sigmaaldrich.comnih.gov | sigmaaldrich.comnih.gov |

| BCPB (1-benzyl-2-chloropyridinium bromide) | Thiol (-SH) | HPLC-UV | Creates a UV-absorbing S-pyridinium derivative. nih.govnih.gov | nih.govnih.gov |

| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Amine, Thiol, Carboxyl | GC-MS | Increases volatility by forming silyl (B83357) derivatives. researchgate.net | researchgate.net |

| Pyridoxal 5'-phosphate (PLP) | Amine and Thiol | HPLC-UV | Forms UV-absorbing tetrahydrothiazine derivative. nih.gov | nih.gov |

On-Column Derivatization for Detection of Homocysteine-Thiolactone and Protein N-linked Homocysteine

A significant challenge in the study of this compound and its related metabolites is the detection and quantification of homocysteine thiolactone (Hcy-thiolactone) and protein N-linked homocysteine. These compounds are implicated in protein modification, where the thiolactone ring of Hcy-thiolactone reacts with the ε-amino group of protein lysine (B10760008) residues, forming N-homocysteinylated proteins. This post-translational modification can alter protein function and has been linked to various pathological conditions. Due to the low abundance and heterogeneity of these modified proteins, sensitive analytical methods are required for their detection.

One effective technique is on-column derivatization coupled with high-performance liquid chromatography (HPLC). This method enhances the detection of Hcy-thiolactone and N-linked homocysteine by converting them into derivatives with strong optical signals, typically fluorescence. A widely used reagent for this purpose is o-phthaldialdehyde (OPA).

The process involves the acid hydrolysis of plasma proteins to release N-linked homocysteine. In an advanced on-column derivatization HPLC assay, Hcy-thiolactone, protein N-linked homocysteine, and homocysteine can be determined. umd.edu This method utilizes OPA for on-column derivatization, followed by fluorescence detection. umd.edu The on-column derivatization approach generates sharp peaks, which allows for rapid analysis times of 3 to 5 minutes and facilitates the direct determination of N-linked homocysteine from acid hydrolysates of plasma protein. umd.edu This methodology has been successfully applied to the analysis of human urine and plasma samples. umd.edu

The principle of this method lies in the reaction of OPA with the primary amino group of the analytes in the presence of a thiol, forming a highly fluorescent isoindole derivative. This reaction is rapid and occurs within the HPLC system, eliminating the need for a separate pre-column derivatization step. The resulting fluorescent products are then detected with high sensitivity by a fluorescence detector.

Fluorescent and UV-Active Derivatization Agents for Enhanced Sensitivity

To overcome the challenges associated with the low concentrations of this compound and its derivatives in biological samples, various derivatization agents that impart fluorescent or strong UV-absorbing properties to the analyte are employed. These agents significantly enhance the sensitivity and selectivity of detection, particularly in complex matrices. The choice of derivatization agent depends on the specific analytical requirements, such as the functional groups present in the analyte and the desired detection method (fluorescence or UV-Vis).

Fluorescent Derivatization Agents:

Fluorescent derivatization is a highly sensitive technique. The reagents are typically non-fluorescent themselves but form intensely fluorescent products upon reaction with the analyte.

o-Phthaldialdehyde (OPA): As mentioned previously, OPA is a classic and widely used derivatization reagent for primary amines. diva-portal.orgnih.gov It reacts with the primary amino group of homocysteine and its derivatives in the presence of a thiol to form a highly fluorescent isoindole derivative. researchgate.netwikipedia.org This reaction is fast and can be automated, making it suitable for high-throughput analysis. diva-portal.org The resulting derivative can be detected by fluorescence, providing high sensitivity. wikipedia.org

Fluorescamine (B152294): This reagent also reacts rapidly with primary amines to yield a fluorescent product. researchgate.netthermofisher.com A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, which minimizes background interference. researchgate.netsigmaaldrich.com It has been successfully used for the detection of amino acids, peptides, and primary amines on various analytical platforms, including thin-layer chromatography (TLC) and HPLC. researchgate.netnih.gov

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F): SBD-F is another sensitive fluorescent labeling agent used for the determination of thiols, including homocysteine and cysteine, in plasma. nih.gov Derivatization with SBD-F followed by HPLC with fluorescence detection provides a robust method for quantifying these compounds. nih.gov

N-(1-pyrenyl)maleimide (NPM): NPM is a pre-column derivatization reagent that has been utilized for the determination of homocysteine in plasma by HPLC with fluorescence detection. nih.govresearchgate.net

UV-Active Derivatization Agents:

When fluorescence detection is not available or suitable, derivatization to introduce a strong UV chromophore is an alternative approach.

Ninhydrin: Ninhydrin is a well-established reagent for the detection of amino acids. umd.edumicrobenotes.comamrita.eduiitk.ac.inbyjus.com It reacts with the free alpha-amino group of amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically. microbenotes.comamrita.edubyjus.com While it is a colorimetric reagent, the resulting product has a strong absorbance in the visible region, allowing for sensitive UV-Vis detection. amrita.edu

1-Benzyl-2-chloropyridinium bromide (BBCP): This reagent has been used for the derivatization of homocysteine thiolactone in human urine for HPLC-UV detection. The reaction produces a UV-absorbing 2-S-pyridinium derivative that can be monitored at 316 nm. researchgate.net

5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent): This reagent is used for the determination of thiols. In a method for plasma homocysteine and cysteine, 1,4-dithioerithreitol is used for the reduction of disulfides, followed by derivatization with Ellman's reagent for UV detection at 330 nm. nih.gov

The selection of a suitable derivatization agent is a critical step in the development of analytical methods for this compound and its metabolites, enabling the necessary sensitivity and selectivity for accurate quantification in biological and research samples.

Table of Derivatization Agents and Their Properties:

| Derivatization Agent | Target Functional Group | Detection Method | Key Features |

| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, suitable for on-column derivatization. umd.edudiva-portal.orgwikipedia.org |

| Fluorescamine | Primary Amines | Fluorescence | Reagent and byproducts are non-fluorescent, reducing background. researchgate.netsigmaaldrich.com |

| Ninhydrin | α-Amino Acids | UV-Vis (Colorimetric) | Forms a deep purple-colored product (Ruhemann's purple). microbenotes.comamrita.edubyjus.com |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) | Thiols | Fluorescence | Sensitive detection of thiols like homocysteine and cysteine. nih.gov |

| N-(1-pyrenyl)maleimide (NPM) | Thiols | Fluorescence | Used for pre-column derivatization in HPLC. nih.govresearchgate.net |

| 1-Benzyl-2-chloropyridinium bromide (BBCP) | Thiols | UV-Vis | Forms a UV-absorbing derivative for HPLC analysis. researchgate.net |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent) | Thiols | UV-Vis | Used for the quantification of thiols after reduction. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying N-Boc-D,L-homocysteine to minimize racemization?

- Methodological Answer : Synthesis typically involves protecting the amine group of homocysteine with a tert-butyloxycarbonyl (Boc) group. To avoid racemization, use low-temperature conditions (e.g., 0–4°C) and mild bases like sodium bicarbonate during Boc protection. Purification via reverse-phase HPLC or recrystallization in ethanol/water mixtures ensures enantiomeric integrity. Monitor optical activity ([α]/D) using polarimetry to confirm stereochemical stability .

Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?

- Methodological Answer : Employ tandem techniques such as:

- HPLC-UV (λ = 254 nm) with a C18 column to assess chemical purity (>98%).

- Mass spectrometry (MS) for molecular weight confirmation (C₉H₁₇NO₄S; theoretical MW = 247.3 g/mol).

- Stability studies under varying pH (4–9) and temperatures (−20°C to 25°C) using accelerated degradation protocols. Precipitate formation or thiol oxidation (e.g., disulfide bonds) indicates instability .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in methylation pathways and epigenetic regulation?

- Methodological Answer :

- In vitro methylation assays : Combine this compound with S-adenosylmethionine (SAM) and methyltransferases (e.g., histone methyltransferases) in HEPES buffer (pH 7.4). Quantify S-adenosylhomocysteine (SAH) via DTNB-based thiol detection at 412 nm .

- Cell-based studies : Use siRNA knockdown of cystathionine β-synthase (CBS) to isolate homocysteine metabolism effects. Measure intracellular SAH levels via LC-MS/MS and correlate with DNA methylation patterns (e.g., bisulfite sequencing) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo data on this compound’s cytotoxicity?

- Methodological Answer :

- Dose calibration : In vitro studies often use supraphysiological concentrations (1–10 mM), while in vivo plasma homocysteine rarely exceeds 20 µM. Apply physiologically relevant doses (5–50 µM) in cell culture with fetal bovine serum to mimic protein binding .

- Redox state control : Include antioxidants (e.g., N-acetylcysteine) to distinguish direct homocysteine effects from oxidative byproducts. Use fluorescent probes (e.g., H2DCFDA) to quantify ROS generation .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s role in endothelial dysfunction?

- Methodological Answer :

- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity. Stratify by experimental model (e.g., HUVEC vs. animal studies) and adjust for covariates like folate status .

- Pathway enrichment analysis : Integrate omics data (transcriptomics/proteomics) to identify conserved pathways (e.g., NF-κB or Nrf2) across conflicting datasets. Tools like STRING or MetaboAnalyst are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.